2-(Chloromethyl)-3-methyloxirane
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Overview
Description
It is a colorless liquid with a chloroform-like odor and is widely used in the production of epoxy resins and other chemical intermediates . The compound is known for its bifunctional nature, containing both an epoxide and a chloromethyl group, which makes it a versatile reagent in organic synthesis .
Preparation Methods
2-(Chloromethyl)-3-methyloxirane can be synthesized through several methods. One common industrial method involves the epoxidation of allyl chloride using hydrogen peroxide or peracetic acid as the oxidizing agent . Another method is the chlorohydrin process, where glycerol is treated with hydrochloric acid to produce the compound . The reaction conditions typically involve temperatures ranging from 50 to 100°C and the use of catalysts such as zinc chloride or sulfuric acid .
Chemical Reactions Analysis
2-(Chloromethyl)-3-methyloxirane undergoes a variety of chemical reactions due to its reactive epoxide and chloromethyl groups. Some of the common reactions include:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Epoxide Ring-Opening: The epoxide ring can be opened by nucleophiles under acidic or basic conditions, resulting in the formation of diols, halohydrins, or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form glycidol or reduced to form 3-chloropropanol.
Scientific Research Applications
2-(Chloromethyl)-3-methyloxirane has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methyloxirane involves its ability to react with nucleophiles due to the presence of the epoxide and chloromethyl groups. The epoxide ring can be opened by nucleophilic attack, leading to the formation of covalent bonds with various biomolecules . This reactivity is exploited in the modification of proteins and nucleic acids, where the compound can form cross-links or introduce functional groups .
Comparison with Similar Compounds
2-(Chloromethyl)-3-methyloxirane can be compared with other similar compounds such as:
Epichlorohydrin: Another name for this compound, used interchangeably.
Glycidol: A related compound with an epoxide group but without the chloromethyl group.
3-Chloropropanol: A reduction product of this compound, lacking the epoxide group.
The uniqueness of this compound lies in its bifunctional nature, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(chloromethyl)-3-methyloxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTOSBCMFDNOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7530-05-4 |
Source
|
Record name | 1-Chloro-2,3-epoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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